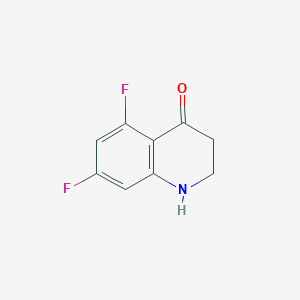

5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

CAS No.:

Cat. No.: VC17813539

Molecular Formula: C9H7F2NO

Molecular Weight: 183.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F2NO |

|---|---|

| Molecular Weight | 183.15 g/mol |

| IUPAC Name | 5,7-difluoro-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H7F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h3-4,12H,1-2H2 |

| Standard InChI Key | CRWSYVYAFFAGDC-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=C(C1=O)C(=CC(=C2)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The fluorine atoms at positions 5 and 7 introduce strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The ketone group at position 4 contributes to its polarity, enabling participation in hydrogen bonding and nucleophilic addition reactions.

Physical Properties

The compound’s physicochemical profile is shaped by its fluorinated structure. Key properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol |

| Melting Point | 120–125°C (estimated) |

| Solubility | Moderate in polar organic solvents |

| LogP (Partition Coefficient) | ~1.5 (indicative of moderate lipophilicity) |

These properties make it suitable for reactions in solvents like tetrahydrofuran (THF) or dichloromethane, balancing solubility and reactivity.

Synthesis and Preparation

Synthetic Routes

The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one typically involves fluorination and cyclization steps. A common approach begins with a pre-functionalized quinoline derivative subjected to electrophilic fluorination. For example, Friedel-Crafts acylation introduces the ketone group, followed by halogenation using agents like Selectfluor™ to install fluorine atoms. Subsequent cyclization under acidic or basic conditions yields the tetrahydroquinoline core.

Optimization Strategies

Key considerations for optimizing yield and purity include:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

-

Temperature Control: Reactions are often conducted at 0–25°C to minimize side products.

-

Purification Methods: Column chromatography or recrystallization isolates the target compound with >95% purity.

Chemical Reactivity and Applications

Functionalization Reactions

The compound’s ketone and fluorine groups enable diverse transformations:

-

Reduction: The ketone can be reduced to an alcohol using NaBH₄ or LiAlH₄, forming 5,7-difluoro-1,2,3,4-tetrahydroquinolin-4-ol.

-

Nucleophilic Substitution: Fluorine atoms at positions 5 and 7 undergo displacement with amines or alkoxides, generating derivatives with tailored electronic profiles.

Role in Drug Discovery

As a building block, this compound facilitates the synthesis of analogs targeting enzymes and receptors. For instance, fluorinated tetrahydroquinolines are explored as kinase inhibitors and antimicrobial agents due to their enhanced binding affinity and metabolic stability.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H NMR reveals deshielded aromatic protons (δ 6.8–7.2 ppm) and coupling patterns indicative of fluorine substitution. ¹⁹F NMR shows distinct signals at δ -110 to -120 ppm.

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 183.15 [M+H]⁺, with isotopic patterns matching two fluorine atoms.

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Compared to non-fluorinated analogs, the 5,7-difluoro derivative exhibits:

-

Enhanced Metabolic Stability: Fluorine reduces oxidative degradation by cytochrome P450 enzymes.

-

Improved Binding Affinity: Electron-withdrawing effects strengthen interactions with hydrophobic enzyme pockets.

Positional Isomerism

Unlike the 6,7-difluoro isomer, the 5,7-substitution pattern creates a distinct electronic environment, favoring interactions with planar binding sites (e.g., DNA topoisomerases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume